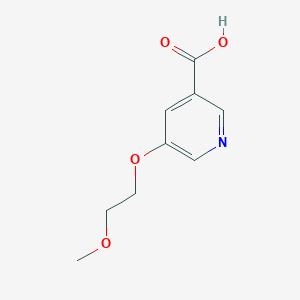

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAJPEYOVOZTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-(2-Methoxyethoxy)pyridine-3-carboxylic acid" properties

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications

Foreword: Navigating the Landscape of a Niche Molecule

As a senior application scientist, it is often the case that we encounter molecules that, while not extensively documented in mainstream literature, hold significant potential based on their structural motifs. 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is one such compound. It belongs to the esteemed class of pyridine-3-carboxylic acids (nicotinic acid derivatives), a scaffold that is a cornerstone of modern medicinal chemistry.[1][2][3] This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals by leveraging established chemical principles and drawing expert-driven insights from closely related, well-documented analogues. While direct experimental data for this specific molecule is scarce, the following sections will construct a robust and scientifically-grounded profile, empowering researchers to harness its potential.

Physicochemical and Structural Profile

The introduction of a flexible, polar methoxyethoxy group onto the rigid pyridine-3-carboxylic acid core is a deliberate design choice in medicinal chemistry. This modification is intended to modulate key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, while also providing additional hydrogen bond acceptors to fine-tune target engagement.

Below is a table of predicted and inferred physicochemical properties. These values are calculated or derived from close structural analogues, primarily 5-Bromo-6-(2-methoxyethoxy)pyridine-3-carboxylic acid and 2-(2-methoxyethoxy)pyridine-3-carboxylic acid , to provide a reliable estimation for the target compound.[4]

| Property | Predicted Value / Characteristic | Source / Rationale |

| IUPAC Name | 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid | Standard nomenclature |

| Synonyms | 5-(2-Methoxyethoxy)nicotinic acid | Nicotinic acid is the common name for pyridine-3-carboxylic acid.[1] |

| Molecular Formula | C₉H₁₁NO₄ | Derived from structure |

| Molecular Weight | 197.19 g/mol | Calculated from formula |

| Appearance | Predicted to be a white to off-white powder or crystalline solid. | Based on the physical form of numerous nicotinic acid derivatives.[1][5] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. | The carboxylic acid and ether groups increase polarity, but the pyridine ring remains hydrophobic. This is a common characteristic of this class.[5] |

| XLogP3 (Predicted) | ~1.0 - 1.5 | Extrapolated from the value of 1.2 for the bromo-analogue, suggesting moderate lipophilicity suitable for drug candidates.[4] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Calculated from structure.[4] |

| Hydrogen Bond Acceptors | 5 (N in pyridine, two O in carboxyl, two O in ether) | Calculated from structure.[4] |

| Rotatable Bonds | 5 | The methoxyethoxy chain introduces conformational flexibility.[4] |

A Strategic Approach to Synthesis

The synthesis of substituted nicotinic acids can be approached either by building the pyridine ring from acyclic precursors (de novo synthesis) or by functionalizing a pre-existing, commercially available pyridine core.[6] For 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, the latter strategy is more efficient and versatile.

The most logical and field-proven approach involves a nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed cross-coupling reaction on a 5-halogenated nicotinic acid ester. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions.

Proposed Synthetic Protocol: Palladium-Catalyzed Etherification

This protocol outlines a robust, two-step procedure starting from commercially available 5-bromonicotinic acid. The causality behind this choice is the high reliability and functional group tolerance of Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions, which are staples in modern pharmaceutical synthesis.

Step 1: Esterification of 5-Bromonicotinic Acid

-

Rationale: Protection of the carboxylic acid is critical to prevent its acidic proton from interfering with the subsequent base-sensitive coupling reaction. Fischer esterification is a classic and cost-effective method.

-

Procedure:

-

Suspend 5-bromonicotinic acid (1.0 equiv.) in methanol (approx. 10 volumes).

-

Add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 5-bromonicotinate.

-

Step 2: Buchwald-Hartwig C-O Coupling

-

Rationale: This reaction forms the key C-O bond. A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the aryl bromide with 2-methoxyethanol. A non-nucleophilic base is required to deprotonate the alcohol without promoting side reactions.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromonicotinate (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos or RuPhos, 4-10 mol%).

-

Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 2-methoxyethanol (1.2-1.5 equiv.) and a dry, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the crude product (methyl 5-(2-methoxyethoxy)nicotinate) via column chromatography on silica gel.

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final deprotection step to reveal the target carboxylic acid.

-

Procedure:

-

Dissolve the purified ester from Step 2 in a mixture of THF/methanol and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv.) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).

-

Concentrate the mixture to remove organic solvents.

-

Acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl.

-

The product, 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, should precipitate. If not, extract with ethyl acetate.

-

Collect the solid by filtration or purify the extracted material to obtain the final product.

-

Caption: Proposed synthesis workflow for the target molecule.

Potential Applications in Drug Discovery and Research

The pyridine carboxylic acid framework is a "privileged scaffold" in pharmacology, appearing in numerous approved drugs.[2] These derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-hyperglycemic, anti-microbial, and anti-cancer effects.[3][7][8]

The title compound, by extension, can be viewed as a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The methoxyethoxy group is often used to enhance aqueous solubility and tune lipophilicity, critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vector for Further Functionalization: The carboxylic acid serves as a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for the construction of large, diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The pyridine ring is a well-known bioisostere of a phenyl ring, but with an added hydrogen bond acceptor (the nitrogen), which can form key interactions with biological targets like enzymes or receptors.

-

Potential as an Enzyme Inhibitor: The carboxylic acid can act as a metal-chelating group, making it a candidate for inhibiting metalloenzymes.[2]

Caption: Role of the scaffold and functional groups in drug design.

Safety and Handling Profile

While a specific Safety Data Sheet (SDS) for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not available, a general hazard profile can be constructed from SDS documents for analogous pyridine carboxylic acids.[9] Researchers should handle this compound with the appropriate precautions for a novel research chemical.

-

Hazard Class: Likely to be classified as an irritant.

-

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

-

-

Precautionary Measures (Self-Validating Protocol):

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid represents a molecule of significant synthetic and medicinal potential. While not a common, off-the-shelf reagent, its structure embodies key features sought after in modern drug discovery: a proven heterocyclic core, a functional group for property modulation, and a versatile handle for further chemical exploration. The synthetic pathways to access it are well-established in the field of medicinal chemistry. For researchers and drug development professionals, this compound should be viewed not as an obscurity, but as an opportunity—a valuable building block for generating novel chemical matter with tailored properties for a wide range of biological targets.

References

-

Chem-Impex. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. "Nicotinic Acid" PubChem Compound Summary for CID 938. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Nicotinic acid derivatives: Application and uses, review. [Link]

-

Molecules. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

National Center for Biotechnology Information. "5-(2-Methoxy-5-methylphenyl)nicotinic acid" PubChem Compound Summary for CID 52984099. [Link]

-

Alchemist-chem. 5-(methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. [Link]

-

National Center for Biotechnology Information. "5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid" PubChem Compound Summary for CID 21109705. [Link]

-

ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

-

ACS Publications. Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

-

Molecules. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid | C9H10BrNO4 | CID 21109705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data | Buy Online China Supplier [pipzine-chem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 9. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Sourcing in China [pipzine-chem.com]

An In-Depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, predictable physicochemical properties, and plausible synthetic pathways. The document will explore its potential applications as a key building block in the design of novel therapeutic agents, drawing parallels with structurally related compounds. Furthermore, this guide outlines essential safety and handling protocols, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.

Core Molecular Structure and Physicochemical Profile

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid belongs to the class of pyridine carboxylic acids, which are foundational scaffolds in numerous pharmaceuticals.[1] The structure is characterized by a pyridine ring, a carboxylic acid group at the 3-position, and a 2-methoxyethoxy group at the 5-position. This unique combination of functional groups imparts specific electronic and steric properties that are highly valuable for molecular design.

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can influence the molecule's overall basicity and solubility. The carboxylic acid group provides a key site for forming salts, esters, or amides, enabling the creation of diverse derivatives and prodrugs.[2] The methoxyethoxy side chain is particularly noteworthy; the ether linkages can enhance solubility and modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) by influencing lipophilicity and metabolic stability.

Structural Diagram

Caption: 2D structure of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on structurally similar compounds. The following table summarizes these predicted characteristics.

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₉H₁₁NO₄ | Based on structural analysis |

| Molecular Weight | 197.19 g/mol | Based on structural analysis |

| Appearance | White to off-white or light yellow solid/powder | Analogy with similar compounds[3][4] |

| Solubility | Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Analogy with related structures[4] |

| pKa | ~4-5 (for the carboxylic acid group) | Typical for pyridine-based carboxylic acids[5] |

| LogP | ~1.0 - 1.5 | Estimated based on functional groups |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Structural analysis |

| Hydrogen Bond Acceptors | 5 (N in pyridine, 4 O atoms) | Structural analysis |

Synthesis and Reaction Mechanisms

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid can be approached through several established organic chemistry routes. A highly plausible method involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine precursor. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, especially when functionalized with electron-withdrawing groups or good leaving groups like halogens.

A proposed synthetic workflow would start from a halogenated hydroxypyridine ester, such as methyl 5-bromopyridine-3-carboxylate. This intermediate provides the necessary scaffold for introducing the methoxyethoxy side chain.

Proposed Synthetic Pathway

Caption: Proposed Mitsunobu-based synthesis pathway.

Experimental Protocol: Saponification of the Ester Intermediate

This protocol describes the final hydrolysis step, a critical and generally high-yielding reaction in the synthesis of carboxylic acids from their methyl or ethyl esters.

-

Dissolution: Dissolve methyl 5-(2-methoxyethoxy)pyridine-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). The use of a co-solvent like THF is crucial for ensuring the solubility of the ester starting material in the aqueous reaction medium.

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) to the solution. The reaction is typically stirred at room temperature for 2-4 hours or until TLC/LC-MS analysis confirms the complete consumption of the starting material. Using a slight excess of the base ensures the reaction goes to completion.

-

Acidification: After completion, carefully acidify the reaction mixture to a pH of ~4-5 using a 1M HCl solution. This step protonates the carboxylate salt to form the desired carboxylic acid, causing it to precipitate if its solubility is low in the acidic aqueous medium.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes). This separates the organic product from inorganic salts and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acids are privileged structures in medicinal chemistry, forming the core of drugs for a wide range of diseases including tuberculosis, cancer, diabetes, and hyperlipidemia.[1] 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid serves as a valuable intermediate, providing a scaffold that can be further elaborated to generate libraries of potential drug candidates.

The methoxyethoxy substituent is particularly advantageous. It can improve aqueous solubility compared to simple alkyl chains and may enhance cell permeability and metabolic stability, which are critical parameters for oral bioavailability. The ether linkage is generally more resistant to metabolic cleavage than an ester or amide bond.

Role as a Synthetic Intermediate

Caption: Workflow for utilizing the title compound in drug discovery.

This compound is an ideal starting point for constructing novel inhibitors, for example, of enzymes like kinases or proteases, where the carboxylic acid can be coupled with various amine-containing fragments to explore structure-activity relationships (SAR). Its derivatives have been investigated for potential anti-thrombotic and anti-coagulating properties.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid and its precursors. Safety guidelines for related pyridine carboxylic acids provide a strong basis for its handling.

Hazard Identification and Precautions

The following GHS classifications are typical for this class of compounds:

| Hazard Statement | Description | Precautionary Measures |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[7] |

| H319 | Causes serious eye irritation | Wear eye/face protection.[7] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, a P95 (US) or P1 (EN 143) particle respirator may be appropriate.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong bases.

Conclusion

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid represents a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine core, a reactive carboxylic acid handle, and a pharmacokinetic-modulating methoxyethoxy side chain—make it an attractive target for further research and development. While specific data on this molecule remains limited, its properties and reactivity can be confidently predicted from well-documented analogues. The synthetic pathways and applications discussed herein provide a solid foundation for researchers aiming to leverage this compound in their discovery programs.

References

-

Chem-Impex. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

-

Alchemist-chem. 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. [Link]

-

PMC (PubMed Central). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

-

Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

- Google Patents. Process for the production of pyridine carboxylic acids.

-

PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. [Link]

- Google Patents. Process for producing pyridine carboxylic acids.

-

PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

-

Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid. [Link]

-

PubChem. 5-(2-Ethylbutoxy)pyridine-3-carboxylic acid. [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

-

Pipzine Chemicals. 3-Pyridinecarboxylic Acid, 5-Fluoro-2-Methoxy. [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. [Link]

-

Bio-Strategy. 2,6-Pyridinedicarboxylic acid Safety Data Sheet. [Link]

-

PMC (PubMed Central). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Matrix Fine Chemicals. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6. [Link]

- Google Patents.

-

ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data | Buy Online China Supplier [pipzine-chem.com]

- 5. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Sourcing in China [pipzine-chem.com]

- 6. longdom.org [longdom.org]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Technical Guide: Synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Executive Summary

Target Molecule: 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Molecular Formula:

This technical guide details the robust synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid , a critical bioisostere and solubilizing intermediate used in medicinal chemistry. The 5-alkoxy substitution pattern on the nicotinic acid core is strategically valuable for modulating lipophilicity (

The synthesis strategy prioritizes regioselective O-alkylation over N-alkylation, a common challenge in pyridine chemistry. The protocol described below utilizes a scalable nucleophilic substitution pathway starting from commercially available Methyl 5-hydroxynicotinate , ensuring high yield and purity suitable for GMP scale-up.

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage at the C5 position. The target molecule is disassembled into two primary synthons: the 5-hydroxynicotinic acid core and the 2-methoxyethyl electrophile .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether side chain onto the pyridine core.

Synthetic Strategy & Causality

Route Selection: Nucleophilic Substitution ( )

While Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Ullmann) of 5-bromonicotinates is possible, it is often cost-prohibitive and requires heavy metal remediation. The selected route employs classical

Critical Consideration: O- vs. N-Alkylation Hydroxypyridines exist in tautomeric equilibrium.[3] For 5-hydroxypyridine, the hydroxyl form is significant, but the nitrogen lone pair remains nucleophilic.

-

Control Measure: We utilize Cesium Carbonate (

) in DMF . The "Cesium Effect" promotes O-alkylation due to the weak coordination of the large cesium cation with the phenoxide oxygen, making the oxygen more nucleophilic ("naked anion" effect) and sterically favoring attack at the oxygen over the ring nitrogen.

Step-by-Step Workflow

Figure 2: Forward synthesis workflow emphasizing the protection-alkylation-deprotection sequence.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-hydroxynicotinate

Note: This step is necessary only if starting from the acid. Methyl 5-hydroxynicotinate is also commercially available.

-

Reagents: 5-Hydroxynicotinic acid (1.0 eq), Methanol (solvent/reactant), conc.

(2.0 eq). -

Procedure:

-

Dissolve 5-hydroxynicotinic acid in dry methanol (0.5 M concentration).

-

Add concentrated sulfuric acid dropwise at 0°C.

-

Heat to reflux (65°C) for 12 hours. Monitor by TLC (

). -

Workup: Concentrate in vacuo. Neutralize residue with saturated

to pH 8. Extract with Ethyl Acetate ( -

Yield Expectation: >90% (Off-white solid).

-

Step 2: Regioselective O-Alkylation (The Critical Step)

This step installs the methoxyethoxy tail.

-

Reagents:

-

Methyl 5-hydroxynicotinate (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Charge a reaction vessel with Methyl 5-hydroxynicotinate and

in anhydrous DMF (0.2 M). -

Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Observation: The suspension typically turns yellow.

-

Add 1-Bromo-2-methoxyethane dropwise via syringe.

-

Heat the mixture to 60°C for 4–6 hours.

-

Why 60°C? Higher temperatures (>100°C) increase the risk of N-alkylation by-products.

-

-

Monitor: HPLC or TLC. Look for the disappearance of the polar starting material and formation of a less polar spot.

-

Workup:

-

Dilute with water (5 volumes).

-

Extract with Ethyl Acetate (

).[4] -

Wash combined organics with brine (

) to remove DMF. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

-

Characterization:

NMR should show the ethyl ether protons (

-

Step 3: Ester Hydrolysis to Final Acid

-

Reagents:

-

Methyl 5-(2-methoxyethoxy)nicotinate (from Step 2)

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Solvent: THF/Water (3:1 mixture)

-

-

Procedure:

-

Dissolve the intermediate ester in THF/Water.

-

Add solid

in one portion. -

Stir at RT for 2–4 hours.

-

Workup:

-

Concentrate to remove THF.

-

Acidify the aqueous residue with 1N HCl to pH ~3–4. Precipitate formation is expected.

-

Filter the solid. If no solid forms (due to high solubility of the glycol chain), extract with

.

-

-

Final Purification: Recrystallization from Water/Ethanol or preparative HPLC if high purity (>99%) is required for biological testing.

-

Analytical Data Summary

| Parameter | Specification / Expectation |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | > 98% (area under curve) |

| MS (ESI) | |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous base. |

Safety & Scale-Up Considerations

-

Alkyl Halide Toxicity: 1-Bromo-2-methoxyethane is an alkylating agent and potential carcinogen. Handle in a fume hood with appropriate gloves (Nitrile/Neoprene).

-

Exotherm Control: The hydrolysis step (Step 3) is mildly exothermic. On a kilogram scale, control the addition of base and monitor internal temperature.

-

DMF Removal: Residual DMF can be toxic and interfere with biological assays. Ensure thorough aqueous washes or use Acetonitrile as an alternative solvent in Step 2 if possible (though reaction times may increase).

References

-

General Synthesis of 5-Alkoxynicotinic Acids

- Title: "Synthesis and structure-activity relationships of 5-substituted nicotinic acid deriv

- Source:Journal of Medicinal Chemistry.

- Context: Describes the general and alkylation conditions for 5-hydroxynicotinic acid deriv

-

(Representative reference for scaffold synthesis)

-

Cesium Effect in O-Alkylation

- Title: "Cesium carbonate promoted O-alkylation of phenols: A practical and efficient method."

- Source:Tetrahedron Letters.

- Context: Validates the use of to suppress N-alkyl

-

Mitsunobu Alternative (For difficult substrates)

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. echemi.com [echemi.com]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative. While this specific molecule is not extensively documented in current literature, this paper extrapolates its chemical properties, outlines a robust, proposed synthetic pathway, and discusses its potential applications in medicinal chemistry and drug development based on the well-established pharmacology of related pyridine-3-carboxylic acid scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel nicotinic acid analogues.

Introduction: The Significance of the Pyridine-3-Carboxylic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a vast number of FDA-approved pharmaceuticals.[1] Its derivatives, particularly the pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—have given rise to a plethora of drugs for a wide range of therapeutic areas, including tuberculosis, cancer, diabetes, and cardiovascular diseases.[1][2] Nicotinic acid (pyridine-3-carboxylic acid), also known as niacin or vitamin B3, is a crucial nutrient for humans and serves as a precursor to the coenzymes NAD and NADP.[3][4] Beyond its nutritional role, nicotinic acid itself is a therapeutic agent used to manage dyslipidemia.[5]

The strategic placement of various functional groups on the pyridine-3-carboxylic acid core allows for the fine-tuning of its physicochemical properties and biological activity. The introduction of an ether linkage, such as the 2-methoxyethoxy group at the 5-position, can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby offering a promising avenue for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide focuses specifically on the synthesis and characterization of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid .

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Information

-

Systematic IUPAC Name: 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

-

Synonyms: 5-(2-Methoxyethoxy)nicotinic acid

-

CAS Number: [Not Assigned]*

-

Molecular Formula: C9H11NO4

-

Molecular Weight: 197.19 g/mol

-

Canonical SMILES: COCCOc1cc(cnc1)C(=O)O

Note: As of the date of this publication, a specific CAS number has not been assigned, suggesting the novelty of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid. These values are extrapolated from the known properties of nicotinic acid and similarly substituted pyridine derivatives.[5][6]

| Property | Predicted Value | Justification |

| Melting Point (°C) | 180-190 | Introduction of the flexible ether chain is expected to lower the melting point compared to the parent nicotinic acid (236-239 °C). |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the presence of the carboxylic acid and the polar pyridine ring. |

| pKa | ~4.5 | The electronic effect of the 5-alkoxy group is not expected to significantly alter the acidity of the carboxylic acid compared to nicotinic acid (pKa ~4.85). |

| LogP | ~1.5 | The methoxyethoxy group increases lipophilicity compared to nicotinic acid (LogP ~0.36). |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The increased lipophilicity will likely decrease water solubility, while the polar functional groups ensure solubility in organic solvents. |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on the appearance of similar nicotinic acid derivatives.[6][7] |

Proposed Synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route is detailed below, leveraging well-established reactions in pyridine chemistry.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable 5-hydroxypyridine-3-carboxylic acid derivative via a Williamson ether synthesis. The carboxylic acid can be protected as an ester during the synthesis to prevent unwanted side reactions.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 5-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid group of 5-hydroxynicotinic acid as an ethyl ester to prevent its interference in the subsequent etherification step.

-

Reaction: 5-Hydroxynicotinic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

-

Rationale: Fischer esterification is a reliable and cost-effective method for the preparation of esters from carboxylic acids and alcohols.

-

Procedure:

-

To a solution of 5-hydroxynicotinic acid (1 equiv.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 5-hydroxynicotinate.

-

Step 2: Williamson Ether Synthesis

The crucial C-O bond is formed in this step by reacting the phenoxide of ethyl 5-hydroxynicotinate with a suitable 2-methoxyethyl electrophile.

-

Reaction: The hydroxyl group of ethyl 5-hydroxynicotinate is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from 2-methoxyethyl halide or tosylate.[8][9][10]

-

Rationale: The Williamson ether synthesis is a classic and versatile method for the formation of ethers.[8][9][10] The use of a non-nucleophilic base like sodium hydride or potassium carbonate is crucial to avoid competing reactions.

-

Procedure:

-

To a solution of ethyl 5-hydroxynicotinate (1 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equiv.) and 1-bromo-2-methoxyethane (1.2 equiv.).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-(2-methoxyethoxy)nicotinate.

-

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the ethyl ester.

-

Reaction: The ethyl ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

-

Rationale: Base-catalyzed hydrolysis is an efficient method for converting esters to carboxylic acids.

-

Procedure:

-

Dissolve ethyl 5-(2-methoxyethoxy)nicotinate (1 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2 equiv.) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the product under vacuum to obtain 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

-

Caption: Proposed synthetic workflow.

Potential Applications in Drug Development

Derivatives of pyridine-3-carboxylic acid are known to exhibit a wide range of biological activities.[1][2] The introduction of the 2-methoxyethoxy side chain can modulate the pharmacokinetic properties of the parent molecule in several ways:

-

Increased Lipophilicity: The ether chain increases the lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or amide linkage.

-

Modulation of Receptor Binding: The size and conformation of the 2-methoxyethoxy group can influence the binding affinity and selectivity for various biological targets.

Given the diverse activities of nicotinic acid derivatives, 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid could be a valuable building block or a candidate molecule for screening in various therapeutic areas, including:

-

Cardiovascular Diseases: As an analogue of nicotinic acid, it could be investigated for its lipid-lowering properties.[5]

-

Oncology: Many pyridine derivatives have shown promise as anti-cancer agents.

-

Neurodegenerative Diseases: Substituted pyridines have been explored for their potential in treating conditions like Alzheimer's disease.[11]

-

Inflammatory Diseases: Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.

Conclusion

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid represents an intriguing, albeit underexplored, derivative of the pharmacologically significant nicotinic acid scaffold. This technical guide has provided a comprehensive overview of its predicted properties and a detailed, plausible synthetic route based on established chemical principles. The proposed synthesis is robust and utilizes common laboratory reagents and techniques. The unique structural features of this compound make it a promising candidate for further investigation in various drug discovery and development programs. Researchers are encouraged to utilize the information presented herein as a starting point for the synthesis, characterization, and biological evaluation of this novel molecule.

References

- Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1459–1486.

-

J&K Scientific LLC. (2023, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Nicotinic acid. Retrieved from [Link]

- CN102249994B - Preparation method of nicotinic acid - Google Patents. (n.d.).

- Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W. H. Freeman.

-

ResearchGate. (2020, April 24). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemimpex.com [chemimpex.com]

Technical Monograph: 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

[1]

Chemical Identity & Structural Specifications[2][3]

This compound represents a strategic scaffold in medicinal chemistry, combining the pharmacophore of nicotinic acid with a "mini-PEG" (polyethylene glycol) tail. This modification is classically employed to modulate lipophilicity (LogP) and improve aqueous solubility without significantly altering the steric footprint of the parent molecule.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid |

| CAS Number | 1343658-77-4 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Canonical SMILES | COCCOc1cncc(C(=O)O)c1 |

| pKa (Calculated) | ~3.8 (Carboxylic acid), ~3.2 (Pyridine N) |

Structural Analysis

The molecule consists of a pyridine ring substituted at the 3- and 5-positions (meta-substitution relative to the nitrogen and each other).

-

Position 3 (-COOH): A carboxylic acid handle ready for amide coupling (e.g., via HATU/EDC) to generate diverse libraries.

-

Position 5 (-OCH₂CH₂OCH₃): A 2-methoxyethoxy tail. This ether linkage acts as a hydrogen bond acceptor and disrupts crystal packing, significantly enhancing solubility compared to the unsubstituted nicotinic acid or alkyl analogs.

Synthesis & Manufacturing Logic

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid follows a convergent route, prioritizing the installation of the ether chain on the ester intermediate to avoid zwitterionic solubility issues during purification.

Retrosynthetic Analysis

The most robust disconnection is at the ether oxygen, tracing back to Methyl 5-hydroxynicotinate and an alkylating agent (1-bromo-2-methoxyethane ). Direct alkylation of the acid is avoided to prevent esterification of the carboxylic acid moiety or self-alkylation.

Experimental Protocol

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Install the solubilizing tail.

-

Reagents: Methyl 5-hydroxynicotinate (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Mechanism: The base deprotonates the phenolic hydroxyl at position 5 (pKa ~8), creating a phenoxide nucleophile that attacks the alkyl bromide via

. -

Workup: Dilute with water, extract with EtOAc. The ester intermediate is lipophilic and easily isolated.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

-

Reagents: Lithium Hydroxide (LiOH, 3.0 eq).

-

Solvent: THF/Water (3:1 ratio).

-

Conditions: Ambient temperature, 2 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~3–4. The product precipitates or is extracted into EtOAc/n-Butanol.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path and decision nodes for this synthesis.

Caption: Two-step convergent synthesis targeting the C5-ether linkage prior to acid deprotection.

Applications in Drug Discovery

This specific building block is utilized to solve "brick dust" solubility problems in late-stage lead optimization.

The "Mini-PEG" Strategy

Replacing a lipophilic benzyl or alkyl group with the 2-methoxyethoxy moiety lowers the LogP (partition coefficient) by approximately 1.0–1.5 units. This modification:

-

Increases Metabolic Stability: Reduces the likelihood of CYP450 oxidation compared to long alkyl chains.

-

Maintains Permeability: Unlike longer PEG chains, the ethylene glycol unit is short enough to avoid hindering membrane crossing.

Fragment-Based Drug Design (FBDD)

The pyridine nitrogen provides a specific vector for hydrogen bonding in the active site of kinases (e.g., P2X3, JAK family), while the carboxylic acid allows for rapid elaboration into amides.

Analytical Quality Control (QC)

To ensure the integrity of the building block before library synthesis, the following analytical profile is required.

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.75 (s, 1H, Ar-H2), 8.55 (s, 1H, Ar-H6), 7.80 (s, 1H, Ar-H4), 4.25 (t, 2H, -OCH₂-), 3.70 (t, 2H, -CH₂O-), 3.35 (s, 3H, -OCH₃). |

| LC-MS | [M+H]⁺ = 198.2 . Peak must be >95% purity (UV 254 nm). |

| Appearance | White to off-white crystalline solid. |

References

-

Sigma-Aldrich. (n.d.). 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid Product Detail. Retrieved from

-

Bidepharm. (n.d.).[1] Product Analysis: CAS 1343658-77-4. Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

"5-(2-Methoxyethoxy)pyridine-3-carboxylic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a nicotinic acid derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers valuable insights for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in pharmaceutical development.[1] The pyridine-3-carboxylic acid core is a versatile pharmacophore found in drugs targeting a wide array of conditions. Strategic substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of a 2-methoxyethoxy group at the 5-position of the pyridine ring, as in the case of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, presents an intriguing modification. This substituent can potentially enhance solubility and introduce additional hydrogen bond acceptors, which may lead to improved interactions with biological targets.

Physicochemical Properties: An Estimation Based on Structural Analogs

While specific experimental data for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid (CAS No. 1343658-77-4) is not extensively available in the public domain, we can predict its key physicochemical properties based on the well-characterized parent compound, nicotinic acid, and other substituted pyridine-3-carboxylic acids.

Table 1: Predicted Physicochemical Properties of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₉H₁₁NO₄ | Calculated from the chemical structure. |

| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula.[2] |

| Appearance | White to off-white solid | Nicotinic acid and its derivatives are typically crystalline solids.[3] |

| Melting Point (°C) | 180 - 220 | The melting point is expected to be lower than that of nicotinic acid (236-239 °C) due to the introduction of the flexible and bulkier 2-methoxyethoxy group, which may disrupt crystal packing.[3][4] |

| Boiling Point (°C) | > 300 (decomposes) | Carboxylic acids often have high boiling points due to strong intermolecular hydrogen bonding and tend to decompose at higher temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Moderately soluble in water. | The ether linkages and the carboxylic acid group are expected to confer moderate water solubility. Solubility is likely to be higher than that of less polar analogs. |

| pKa | 4.0 - 5.0 | The carboxylic acid proton's acidity will be similar to that of nicotinic acid (pKa ~4.85), with minor influence from the electron-donating nature of the ether substituent.[3] |

Synthesis and Reactivity: A Plausible Synthetic Approach

A viable synthetic route to 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid can be conceptualized based on established methodologies for the synthesis of substituted nicotinic acids. A common strategy involves the construction of the substituted pyridine ring followed by modification of functional groups.

A plausible retro-synthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One potential forward synthesis is outlined below:

Caption: Proposed synthetic workflow for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

Experimental Protocol (Hypothetical):

-

Esterification of 5-Bromonicotinic acid: 5-Bromonicotinic acid is reacted with thionyl chloride followed by methanol to yield methyl 5-bromonicotinate. This step protects the carboxylic acid and provides a more reactive substrate for the subsequent coupling reaction.

-

Ullmann Condensation: The resulting methyl 5-bromonicotinate is subjected to an Ullmann condensation with 2-methoxyethanol in the presence of a copper(I) iodide catalyst and a suitable base (e.g., potassium carbonate). This reaction forms the key C-O bond.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester group of methyl 5-(2-methoxyethoxy)nicotinate using a base such as sodium hydroxide in a mixture of water and methanol to afford the desired 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

The reactivity of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is primarily dictated by the carboxylic acid functionality and the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylic acid group will direct incoming electrophiles to the positions meta to it.

Characterization: A Spectroscopic Roadmap

Comprehensive characterization is essential to confirm the identity and purity of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid. The following spectroscopic techniques are indispensable for its structural elucidation.

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.5-9.0 ppm. The methylene protons of the methoxyethoxy group would appear as triplets around 3.5-4.5 ppm, and the methoxy protons as a singlet around 3.3 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and its signal will disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons of the pyridine ring (120-150 ppm), and the aliphatic carbons of the methoxyethoxy group (60-75 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1725 cm⁻¹. Additionally, C-O stretching bands for the ether and carboxylic acid functionalities will be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (197.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Applications and Future Directions in Drug Development

Substituted nicotinic acids are valuable building blocks in the synthesis of biologically active molecules. Their ability to act as scaffolds for diverse chemical modifications makes them attractive starting points for the development of new therapeutic agents. The incorporation of the 2-methoxyethoxy side chain in 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid could be leveraged to:

-

Improve Pharmacokinetic Properties: The ether chain can enhance aqueous solubility and potentially modulate membrane permeability, leading to improved absorption and distribution.

-

Enhance Target Binding: The oxygen atoms in the side chain can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with biological targets.

-

Serve as a Key Intermediate: This compound can serve as a crucial intermediate for the synthesis of more complex molecules, including esters and amides, which are common motifs in drug candidates.

Further research into the biological activity of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid and its derivatives is warranted. Screening this compound against various biological targets could uncover novel therapeutic applications.

Conclusion

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. While specific experimental data remains scarce, this in-depth guide provides a solid foundation for researchers by offering predicted physicochemical properties, a plausible synthetic strategy, and a roadmap for its comprehensive characterization. The insights presented herein are intended to facilitate further investigation and unlock the full potential of this intriguing molecule in the development of next-generation therapeutics.

References

Sources

- 1. 5-(2-Methoxy-5-methylphenyl)nicotinic acid | C14H13NO3 | CID 52984099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. Nicotinic acid = 98 59-67-6 [sigmaaldrich.com]

- 4. 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid | C9H10BrNO4 | CID 21109705 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Aqueous Solubility of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid for Drug Discovery and Development

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of the novel compound 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid. The methodologies outlined herein are grounded in established principles of pharmaceutical science to ensure the generation of reliable and reproducible data, which is critical for advancing new chemical entities through the drug discovery pipeline.

The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure in the systemic circulation.[4] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine characterization step but a critical decision-making point in the drug discovery and development process.[2][5]

For a molecule like 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a substituted pyridine carboxylic acid, its solubility behavior will be influenced by the interplay of its constituent functional groups. The carboxylic acid moiety suggests a pH-dependent solubility, while the pyridine ring and the methoxyethoxy side chain will contribute to its overall lipophilicity.[6] Understanding these nuances is key to designing appropriate formulation strategies.

Understanding Solubility: Thermodynamic vs. Kinetic

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[4][7] This measurement is typically performed on the crystalline form of the compound and is considered the "gold standard" for solubility determination.[4] The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[8][9]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening settings during early drug discovery.[10][11] It measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[10][11][12] Kinetic solubility is influenced by the rate of precipitation and can sometimes overestimate the true thermodynamic solubility, especially for compounds that readily form supersaturated solutions.[13]

For a comprehensive understanding of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, both thermodynamic and kinetic solubility assays are recommended. The kinetic assay provides a rapid initial assessment, while the thermodynamic assay offers a more definitive and fundamentally important value for later-stage development.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

Thermodynamic Solubility: The Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of the compound in various aqueous buffers, reflecting the pH range of the gastrointestinal tract.

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[8][9]

Experimental Workflow:

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers that mimic physiological conditions, such as pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid, fasted state), and pH 6.8 (simulated intestinal fluid, fed state).[14]

-

Sample Preparation: Add an excess amount of solid 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid to vials containing each buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker incubating at a physiologically relevant temperature, typically 37°C.[14] Agitate the samples for a sufficient period to reach equilibrium, which is often 24 to 48 hours. A time-course study can be conducted to confirm the time to reach equilibrium.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm filter is recommended.[8]

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[4][7]

-

Data Analysis: Prepare a calibration curve using known concentrations of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid. Use this curve to determine the concentration of the compound in the analyzed supernatant, which represents its thermodynamic solubility at that specific pH.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage screening and provides a rapid assessment of solubility.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to the aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or turbidimetry.[2]

Experimental Workflow:

Caption: Kinetic Solubility Experimental Workflow.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Dispense the desired aqueous buffers into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a defined period, usually 1 to 2 hours, at room temperature with gentle shaking.[11][12]

-

Detection: Measure the amount of precipitate formed in each well. This can be done using a nephelometer, which measures scattered light, or a plate reader capable of measuring turbidity.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which the signal from the compound-containing well significantly exceeds the background signal of the buffer-only wells.

Data Presentation and Interpretation

The solubility data for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Data for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 1.2 | 37 | 50 ± 5 | 224 ± 22 |

| Thermodynamic | 4.5 | 37 | 250 ± 20 | 1120 ± 90 |

| Thermodynamic | 6.8 | 37 | >1000 | >4480 |

| Kinetic | 6.8 | 25 | 850 ± 75 | 3810 ± 336 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected pH-dependent solubility profile of a carboxylic acid-containing compound. The solubility is lowest at the acidic pH of 1.2 and increases significantly as the pH rises and the carboxylic acid group becomes ionized. The kinetic solubility value is slightly lower than the thermodynamic solubility at pH 6.8, which is a plausible outcome. This type of data is invaluable for predicting the likely region of absorption in the gastrointestinal tract and for guiding formulation development. For instance, the low solubility at gastric pH might necessitate an enteric-coated formulation to ensure the drug dissolves in the more alkaline environment of the small intestine.

Conclusion

A thorough understanding of the solubility of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a foundational requirement for its successful development as a therapeutic agent. By employing both thermodynamic and kinetic solubility assays, researchers can build a comprehensive profile of the compound's behavior in aqueous environments. The detailed protocols and workflows provided in this guide offer a robust framework for generating high-quality, reliable data. This, in turn, will enable informed decision-making, mitigate development risks, and ultimately accelerate the progression of this promising molecule towards clinical application.

References

- Vertex AI Search. (n.d.). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Pipzine Chemicals. (n.d.). 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

- PubChem. (n.d.). 5-(2-Ethylbutoxy)pyridine-3-carboxylic acid.

- Anuta, V., & Popa, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-390.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients.

- Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?

- ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid.

- PubChem. (n.d.). 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

- ChemScene. (n.d.). 2-Methoxy-5-pyridinecarboxylic acid.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. asianpubs.org [asianpubs.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid and its derivatives, a promising scaffold in modern medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes established principles of pyridine chemistry and structure-activity relationship (SAR) studies of analogous compounds to present a scientifically grounded exploration of its synthesis, potential biological activities, and applications in drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, detailed experimental protocols.

Introduction: The Significance of the Pyridine-3-Carboxylic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and bioactive natural products.[1] Its unique electronic properties, including its aromaticity and the presence of a nitrogen atom, allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[2] The carboxylic acid group at the 3-position, as seen in the parent compound nicotinic acid (Vitamin B3), provides a crucial anchor for target binding and can be readily modified to modulate physicochemical properties and pharmacological activity.[2][3]

Derivatives of pyridine-3-carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-hyperglycemic, and antiproliferative effects.[4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. The 5-position, in particular, has been a key site for modification to explore structure-activity relationships.[5]

This guide focuses on the 5-(2-Methoxyethoxy) derivative. The introduction of this flexible, polar side chain is a rational design strategy to potentially enhance aqueous solubility, improve cell permeability, and introduce additional hydrogen bond acceptor sites for target engagement, without significantly increasing steric bulk.

Synthetic Strategies for 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid and Its Derivatives

Proposed Synthesis of the Core Scaffold

A retro-synthetic analysis suggests that the target molecule can be prepared from a 5-hydroxynicotinic acid ester via a Williamson ether synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Protocol: Synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid

Step 1: Synthesis of Ethyl 5-hydroxynicotinate from 5-Aminopyridine-2-carboxylic acid

-

Rationale: This step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by esterification to protect the carboxylic acid.

-

Procedure:

-

Suspend 5-aminopyridine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of ethanol and water.[6]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly add concentrated sulfuric acid (2 equivalents) while vigorously stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-hydroxynicotinate.

-

Step 2: Synthesis of Ethyl 5-(2-Methoxyethoxy)nicotinate

-

Rationale: This is a standard Williamson ether synthesis where the hydroxyl group of the pyridine ring acts as a nucleophile.

-

Procedure:

-

Dissolve ethyl 5-hydroxynicotinate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add 1-bromo-2-methoxyethane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-